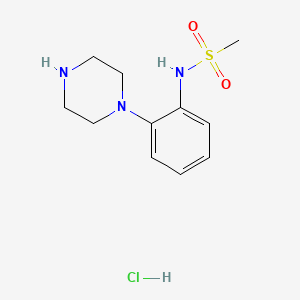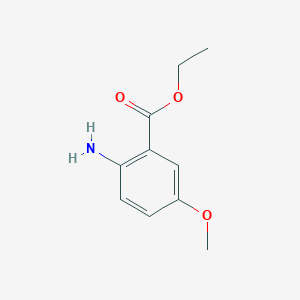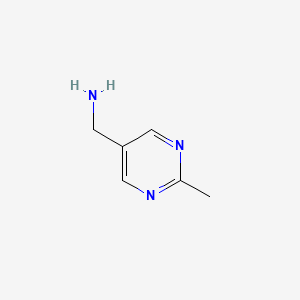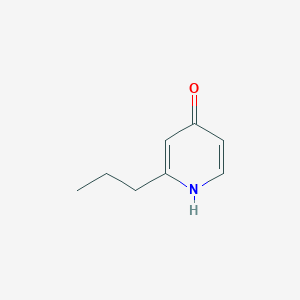
2-Propylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylpyridin-4-ol is not directly mentioned in the provided papers; however, the papers discuss various pyridine derivatives, which are structurally related to 2-Propylpyridin-4-ol. Pyridine derivatives are a class of compounds that have a pyridine ring—a six-membered aromatic ring with one nitrogen atom—as part of their structure. These compounds are of interest due to their diverse chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives can involve multiple steps, including oxidation, nitration, bromination, deoxidation, and coupling reactions, as demonstrated in the synthesis of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine . Another example is the synthesis of a bipyridyl amino acid, which was achieved through a short three-step synthesis from commercially available 4,4′-dimethyl-2,2′-bipyridine, resulting in an enantiomerically enriched product . These methods highlight the versatility and complexity of synthesizing substituted pyridine compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the structure of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine was confirmed by elementary analysis and 1H NMR spectra . The crystal and molecular structures of other pyridine derivatives, such as 4′-(tetrafluoro-4-hydroxyphenyl)-2,2′:6′,2″-terpyridine, have been reported, showing unusual configurations due to intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including co-crystallization, which can yield complex solid forms with diverse supramolecular synthons . The reactivity of these compounds can be further modified by substituents, as seen in the electrophilic reactivity of 4′-pentafluorophenyl-2,2′:6′,2″-terpyridine, which was used to attempt the synthesis of sugar-functionalized compounds . Additionally, the incorporation of pyridine derivatives into peptides can provide a means to incorporate metals into structure-forming peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example,
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
A study by Fang et al. (2015) explores the use of a "neutral" ligand, 4-propylpyridine, in the context of ionic liquids for electrochemical deposition of aluminum. This research indicates potential applications in the development of more efficient electroplating processes, highlighting the role of 4-propylpyridine in generating Al-containing cations beneficial for aluminum deposition (Fang et al., 2015).
Materials Science and Photovoltaics
In materials science, especially photovoltaics, terpyridines and their transition metal complexes, which are structurally similar to 2-Propylpyridin-4-ol, have been extensively studied. Winter et al. (2011) discuss the applications of these compounds in areas such as artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their broad utility in organic and macromolecular chemistry (Winter et al., 2011).
Organic Light Emitting Diodes (OLEDs)
Lakshmanan et al. (2015) investigated the synthesis and photophysical properties of terpyridine derivatives for applications in OLEDs. Their work demonstrates how derivatives of pyridine, like 2-Propylpyridin-4-ol, can be utilized in the development of new electron transport and electroluminescent materials for OLED technology (Lakshmanan et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-6-8(10)4-5-9-7/h4-6H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMQOUSGQCFSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617105 |
Source


|
| Record name | 2-Propylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyridin-4-ol | |
CAS RN |
1159814-21-7 |
Source


|
| Record name | 2-Propylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

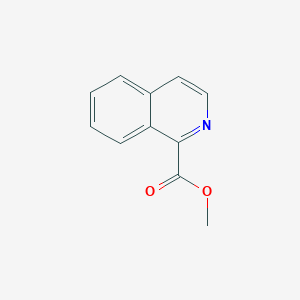
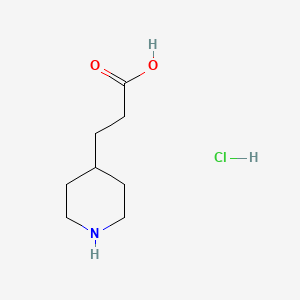

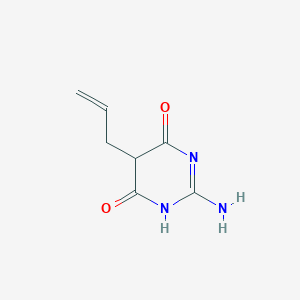
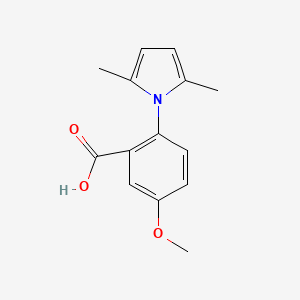
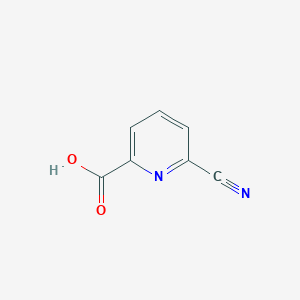
![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)

